molecular formula C22H16ClN5O5 B11441699 methyl 2-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)pyridine-3-carboxylate

methyl 2-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)pyridine-3-carboxylate

Cat. No.: B11441699
M. Wt: 465.8 g/mol
InChI Key: CUUUEPLURITIKI-UHFFFAOYSA-N
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Description

Methyl 2-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)pyridine-3-carboxylate typically involves multiple steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)pyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H16ClN5O5

Molecular Weight

465.8 g/mol

IUPAC Name

methyl 2-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate

InChI

InChI=1S/C22H16ClN5O5/c1-33-21(31)16-8-4-10-25-19(16)28-20(30)15-7-3-9-24-18(15)27(22(28)32)12-17(29)26-14-6-2-5-13(23)11-14/h2-11H,12H2,1H3,(H,26,29)

InChI Key

CUUUEPLURITIKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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